N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Description
Properties
IUPAC Name |
N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULLNUXKGTWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N2C=CSC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves the following steps:
Nitration: The starting material, imidazo[2,1-b][1,3]thiazol-6-amine, undergoes nitration to introduce the nitro group at the 5-position.
Methylation: The nitro-substituted compound is then methylated to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific reagents and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Derivatives: Resulting from substitution reactions at different positions on the ring.
Scientific Research Applications
Antimicrobial Applications
Compounds within the nitroimidazole class have been extensively studied for their antimicrobial properties. N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine exhibits significant activity against various pathogens. For instance:
- Mechanism of Action : Nitroimidazoles are selectively reduced by anaerobic microorganisms, which makes them effective against pathogens like Helicobacter pylori and Clostridium difficile.
- Case Study : A study demonstrated that derivatives of nitroimidazole compounds showed promising results in inhibiting bacterial growth, suggesting that this compound could be similarly effective .
Antitumor Activity
The compound also shows potential in cancer treatment:
- Cytotoxicity : Research indicates that similar structures exhibit cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .
- Selectivity : The unique structural features may enhance selectivity towards cancer cells while minimizing effects on normal cells.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | Contains imidazole and thiazole rings | Antitumor activity against MDA-MB-231 |
| Nitroimidazole derivatives | Nitro group on imidazole | Antimicrobial properties |
| Benzothiazole derivatives | Benzothiazole scaffold | Antitubercular activity |
This table illustrates the diversity in structural features and biological activities among compounds related to this compound.
Synthesis Pathways
The synthesis of this compound can involve various methods leveraging established synthetic pathways for creating complex heterocycles. Key reactions include:
- Formation of the Nitro Group : Utilizing nitration techniques to introduce the nitro group at the 5-position of the imidazole ring.
- Thiazole Ring Construction : Employing cyclization reactions to form the thiazole moiety.
These synthetic strategies are crucial for optimizing yield and purity for pharmaceutical applications.
Mechanism of Action
The mechanism by which N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound's nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, leading to its antimicrobial properties.
Receptor Binding: It may bind to receptors on cell surfaces, affecting cellular signaling pathways and leading to its biological effects.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The following table summarizes structural analogs of N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine, highlighting substituent variations and their implications:
Commercial Availability and Research Use
- N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine : Available from suppliers like CymitQuimica and Toronto Research Chemicals (CAS 339008-15-0), primarily for research purposes .
- 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine : Offered by Moldb (CAS 937608-99-6) as a heterocyclic building block, with purity ≥98% .
Biological Activity
N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group on the imidazole ring and a thiazole moiety. The structural features contribute to its reactivity and biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₈N₄O₂S |
| Molecular Weight | 196.23 g/mol |
| Structural Features | Nitroimidazole and thiazole rings |
Antimicrobial Activity
Research indicates that compounds with nitroimidazole and thiazole structures exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains. For example:
- In vitro Studies : The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Mechanism of Action : The nitro group is believed to undergo reduction under anaerobic conditions to form reactive nitrogen species that damage bacterial DNA.
Antitumor Activity
This compound has also been evaluated for its antitumor properties:
- Cell Line Studies : In vitro studies using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) showed significant cytotoxic effects with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 5.2 | Cytotoxicity |
| HepG2 | 4.8 | Induction of apoptosis |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural similarities with other known compounds:
- Nitro Reduction : The nitro group may be reduced to an amine in hypoxic conditions, leading to the formation of reactive intermediates that can induce cellular damage.
- Thiazole Interaction : The thiazole ring may interact with specific enzymes or receptors involved in cellular signaling pathways related to tumor growth or microbial resistance.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer.
- Another investigation reported synergistic effects when combined with conventional antibiotics against resistant bacterial strains.
Q & A
Basic: What are the common synthesis routes for N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b][1,3]thiazole core, followed by nitration and methylation. Key steps include:
- Nitration : Introducing the nitro group at the 5-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C).
- Methylation : Reacting the intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO.
Yield optimization depends on solvent choice, stoichiometry, and reaction time. For example, DMF enhances nucleophilicity during methylation, improving yields up to 75% .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves 3D conformation and validates bond angles/distances, particularly for the nitro and methyl groups .
- Multinuclear NMR (¹H, ¹³C) : Confirms substituent positions (e.g., methyl at N1 and nitro at C5) via characteristic shifts (e.g., nitro group deshielding adjacent protons) .
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₆H₆N₄O₂S) with <2 ppm error .
Basic: What is the proposed mechanism of action for its antimicrobial activity?
The nitro group undergoes enzymatic reduction by bacterial nitroreductases, generating reactive nitrenium ions that crosslink DNA, inhibiting replication. This mechanism is particularly effective against Mycobacterium tuberculosis and anaerobic pathogens . However, activity varies with bacterial nitroreductase expression levels and compound permeability through cell walls .
Advanced: How can researchers optimize synthesis conditions to address low yields or impurities?
Key variables include:
- Solvent polarity : DMF enhances methylation efficiency compared to THF .
- Temperature control : Nitration at sub-ambient temperatures minimizes byproducts like dinitro derivatives .
- Purification methods : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product from regioisomers .
Advanced: How to resolve contradictions in reported biological activity across studies?
Discrepancies may arise from:
- Assay variability : Differences in bacterial strains (e.g., nitroreductase-deficient vs. wild-type) or cell lines .
- Compound stability : Nitro group degradation under acidic/light conditions alters efficacy. Validate stability via HPLC before assays .
Solution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., metronidazole) for cross-study comparability .
Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Substituent modification : Replace the methyl group with bulkier alkyl chains to assess steric effects on nitroreductase binding .
- Nitro group bioisosteres : Substitute with trifluoromethyl or cyano groups to evaluate resistance to enzymatic reduction .
- Pharmacophore hybridization : Fuse with arylfuran or benzodioxole moieties to enhance membrane penetration .
Advanced: What methodologies are recommended for evaluating its in vitro biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination) under anaerobic conditions to mimic bacterial niches .
- Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK293) to identify selective toxicity thresholds .
- Antioxidant potential : DPPH radical scavenging assays to explore dual therapeutic roles .
Advanced: How to address pharmacokinetic challenges, such as poor solubility or rapid metabolism?
- LogP optimization : Introduce hydrophilic groups (e.g., carboxylates) to improve aqueous solubility .
- Prodrug design : Mask the nitro group as a phosphate ester to enhance bioavailability and reduce first-pass metabolism .
- In vivo models : Use zebrafish or murine infection models to correlate plasma levels with efficacy .
Advanced: What advanced analytical approaches are used to study its stability and degradation pathways?
- Accelerated stability studies : Expose to heat/humidity (ICH Q1A guidelines) and monitor degradation via LC-MS .
- Forced degradation : Acid/alkali hydrolysis or photolysis to identify major degradation products (e.g., nitro-to-amine reduction) .
- DFT calculations : Predict reactive sites (e.g., nitro group’s LUMO energy) for targeted stabilization strategies .
Advanced: How to mitigate risks associated with nitro group toxicity in preclinical development?
- Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .
- Metabolite profiling : Identify nitroreduction metabolites (e.g., hydroxylamines) using hepatic microsomes .
- Crystallographic studies : Modify crystal packing via co-crystallization with excipients to reduce reactive oxygen species generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
